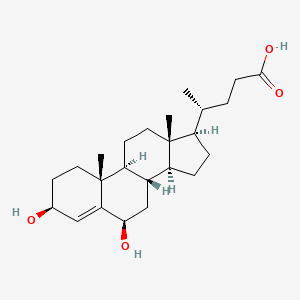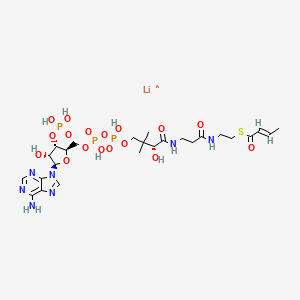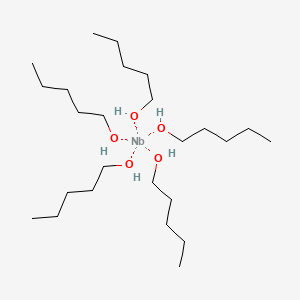
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, also known as Kdn-2-en, is a compound that has been extensively employed in the realm of biomedicine . It exhibits promising prospects for the development of disease-targeting pharmaceutical agents .
Molecular Structure Analysis
The molecular formula of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid is C9H14O8 . Its molecular weight is 250.20 . The InChI code is 1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3-,4-,6-,7-,8+/m1/s1 .Physical And Chemical Properties Analysis
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid appears as a white amorphous solid . It is soluble in water and methanol . It should be stored at 0 to 8 °C and protected from moisture due to its hygroscopic nature .Aplicaciones Científicas De Investigación
Inhibitor of Virus Sialidase
This compound has been identified as a potential inhibitor of virus sialidase . Sialidase, also known as neuraminidase, is an enzyme that plays a crucial role in the life cycle of influenza viruses. By inhibiting this enzyme, the compound could prevent the release of viral particles from infected cells, thereby halting the spread of the virus within the host.
Biomedical Research
In the realm of biomedicine, 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid is extensively employed for the development of disease-targeting pharmaceutical agents . Its unique structure makes it a valuable scaffold for synthesizing new drugs with potential applications in treating various diseases.
Enzymatic Reaction Studies
The compound is used in vitro enzymatic reactions to synthesize metabolites . These studies are essential for understanding metabolic pathways and can lead to the discovery of new therapeutic targets.
Tumor Targeting Agents
Glycosylated peptides containing this compound have shown receptor-specific accumulation in different tumor models . This indicates its potential use in creating targeted therapies for cancer treatment, where the compound’s ability to home in on tumor cells could be exploited to deliver therapeutic agents directly to the cancerous tissue.
Propiedades
IUPAC Name |
3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHMZNLAOQHCDZ-SDDMMPNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(C(C1O)O)[C@@H]([C@@H](CO)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)
